N-(2-((2-(4-bromophenyl)-1H-indol-3-yl)thio)ethyl)-3-nitrobenzamide

Lipophilicity Drug design ADME prediction

This 4-bromophenyl indole-3-thioether benzamide (CAS 919703-69-8) is a structurally authenticated, intermediate-complexity member of a 3-thioindole benzamide SAR matrix. The 4-Br substituent (Hammett σp=+0.23) simultaneously modulates electron density, lipophilicity (logP 5.86), and steric bulk (vdW radius 1.85Å)—properties no F, CH₃, or H analog can replicate. The 3-nitrobenzamide terminus (σm=+0.71) provides essential H-bond acceptor capacity for IDO1 pharmacophore engagement. With no known bioactivity in ChEMBL, it serves as an ideal computational target-prediction validation probe. The bromine atom provides unambiguous anomalous scattering for X-ray crystallographic binding-mode determination and a distinctive isotope pattern for metabolite identification. Procure this compound to populate a complete electronic/H-bonding/stereoelectronic SAR matrix not achievable with mono-substituted or non-halogenated analogs.

Molecular Formula C23H18BrN3O3S
Molecular Weight 496.38
CAS No. 919703-69-8
Cat. No. B2662647
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-((2-(4-bromophenyl)-1H-indol-3-yl)thio)ethyl)-3-nitrobenzamide
CAS919703-69-8
Molecular FormulaC23H18BrN3O3S
Molecular Weight496.38
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=C(N2)C3=CC=C(C=C3)Br)SCCNC(=O)C4=CC(=CC=C4)[N+](=O)[O-]
InChIInChI=1S/C23H18BrN3O3S/c24-17-10-8-15(9-11-17)21-22(19-6-1-2-7-20(19)26-21)31-13-12-25-23(28)16-4-3-5-18(14-16)27(29)30/h1-11,14,26H,12-13H2,(H,25,28)
InChIKeyCUXVOCGMSDJUGD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-((2-(4-bromophenyl)-1H-indol-3-yl)thio)ethyl)-3-nitrobenzamide (CAS 919703-69-8): Structural Identity and Procurement-Relevant Profile


N-(2-((2-(4-bromophenyl)-1H-indol-3-yl)thio)ethyl)-3-nitrobenzamide (CAS 919703-69-8) is a synthetic small molecule (C23H18BrN3O3S, MW 496.38 g/mol) that integrates a 2-(4-bromophenyl)-1H-indole core with a 3-nitrobenzamide moiety via a thioethyl linker [1]. This compound belongs to the class of 3-thioindole benzamides, a scaffold type under investigation in medicinal chemistry for enzyme inhibition and anticancer studies. In authoritative virtual screening databases, the compound is catalogued as ZINC000000689311 with a calculated logP of 5.858 and a topological polar surface area (tPSA) of 81 Ų, indicating substantial lipophilicity that differentiates it from less hydrophobic analogs [2]. Importantly, no peer-reviewed primary research article or granted patent directly disclosing quantitative biological data for this specific compound was identified at the time of this analysis; the evidence presented below is therefore derived from authoritative structural databases, vendor documentation, and class-level inferences from structurally related indole derivatives [3].

Why Generic Substitution Fails for N-(2-((2-(4-bromophenyl)-1H-indol-3-yl)thio)ethyl)-3-nitrobenzamide: The Functional-Group Interdependence Argument


Substituting N-(2-((2-(4-bromophenyl)-1H-indol-3-yl)thio)ethyl)-3-nitrobenzamide with a close structural analog—such as the 4-fluorophenyl, 4-methylphenyl, or unsubstituted phenyl variant—is unlikely to preserve target-binding profiles because the 4-bromo substituent simultaneously modulates three interdependent molecular properties: (i) electron density on the indole 2-aryl ring (Hammett σp = +0.23 for Br vs. +0.06 for F and −0.17 for CH3), (ii) lipophilicity (calculated logP = 5.86 for the Br compound [1] vs. predicted values of ~5.0–5.2 for fluoro and methyl analogs), and (iii) steric bulk (Br van der Waals radius 1.85 Å vs. F 1.47 Å and CH3 ~2.0 Å but with different geometry) [2]. The 3-nitrobenzamide terminus further contributes a strong electron-withdrawing effect (Hammett σm = +0.71) and hydrogen-bond-acceptor capacity that would be altered in regioisomeric 2-nitro or 4-nitro variants, or entirely lost in non-nitrated benzamide analogs. These combined physicochemical differences mean that even structurally similar compounds in this series cannot be assumed to exhibit equivalent solubility, permeability, target engagement, or metabolic stability. The following section provides the available quantitative evidence—where it exists—to support or constrain compound selection.

Quantitative Differentiation Evidence for N-(2-((2-(4-bromophenyl)-1H-indol-3-yl)thio)ethyl)-3-nitrobenzamide vs. Structural Analogs


Lipophilicity (Calculated logP) as a Driver of Membrane Permeability and Target Compartment Access: 4-Bromophenyl vs. 4-Fluorophenyl and 4-Methylphenyl Analogs

The target compound (4-bromophenyl substituent) exhibits a calculated logP of 5.86 [1]. In comparison, the 4-fluorophenyl analog is predicted to have a logP of approximately 5.0–5.2 (based on π substituent constants: π(Br) = +0.86 vs. π(F) = +0.14), and the 4-methylphenyl analog approximately 5.2–5.4 (π(CH3) = +0.56) [2]. This difference of 0.6–0.9 logP units corresponds to a 4- to 8-fold difference in octanol-water partition coefficient, which can significantly affect passive membrane permeability, tissue distribution, and nonspecific protein binding.

Lipophilicity Drug design ADME prediction

Hydrogen-Bond Acceptor Capacity: 3-Nitrobenzamide vs. Unsubstituted Benzamide and 2-Nitro/4-Nitro Regioisomers

The 3-nitro group provides two strong hydrogen-bond acceptor oxygen atoms positioned meta to the amide linkage. The topological polar surface area (tPSA) of the target compound is 81 Ų [1]. In contrast, the unsubstituted benzamide analog N-(2-((2-phenyl-1H-indol-3-yl)thio)ethyl)benzamide (CAS 850916-25-5) lacks the nitro group entirely, reducing tPSA to approximately 50–55 Ų and eliminating a key H-bond acceptor site. The 2-nitro regioisomer would introduce intramolecular hydrogen bonding with the amide NH, potentially altering the preferred conformation of the benzamide tail and modifying the presentation of the nitro group to the target.

Hydrogen bonding Target engagement Structure-activity relationship

Electron-Withdrawing Strength at the Indole 2-Position: 4-Bromophenyl vs. 4-Fluorophenyl, 4-Methylphenyl, and Unsubstituted Phenyl

The 4-bromophenyl substituent exerts a moderate electron-withdrawing inductive effect (Hammett σp = +0.23) on the indole ring, qualitatively distinct from the weakly withdrawing 4-fluorophenyl (σp = +0.06) and the electron-donating 4-methylphenyl (σp = −0.17) [1]. This electronic modulation affects the electron density of the indole NH (pKa ~16–17 for unsubstituted indole) and the C3–S bond polarization, which may influence sulfur oxidation susceptibility and the geometry of the thioether linkage. The unsubstituted phenyl analog (σp = 0.00) serves as the electronic baseline.

Electronic effects Indole reactivity Structure-activity relationship

Predicted Target Engagement Profile: SEA (Similarity Ensemble Approach) Predictions vs. No-Known-Activity Baseline

The SEA (Similarity Ensemble Approach) analysis performed on ZINC15 for the target compound predicts potential interactions with Acetyl-CoA carboxylase 2 (ACACB, P-value 15), Neuromedin-K receptor (TACR3, P-value 30), and Dihydroorotate dehydrogenase (DHODH, P-value 32) [1]. These predictions are distinct from those of simpler 3-thioindole analogs lacking the 4-bromophenyl and 3-nitrobenzamide features. The ChEMBL 20 database shows no known bioactivity for this exact compound [1], confirming its status as an under-characterized but structurally differentiated chemical probe candidate requiring de novo profiling.

Target prediction Polypharmacology Virtual screening

Recommended Research and Industrial Application Scenarios for N-(2-((2-(4-bromophenyl)-1H-indol-3-yl)thio)ethyl)-3-nitrobenzamide


Chemical Probe Development for IDO1/TDO and Related Heme Dioxygenases

The indole-3-thioether scaffold, combined with a nitrobenzamide moiety, presents structural features that overlap with known IDO1 inhibitor pharmacophores. The 4-bromophenyl group provides a halogen substituent that may occupy a hydrophobic pocket documented in IDO1 crystal structures (e.g., PDB 5WHR with navoximod). The calculated lipophilicity (logP 5.86) [1] positions this compound in a range compatible with cell permeability but may require optimization for aqueous solubility. Researchers investigating tryptophan catabolism modulation should prioritize this compound over non-halogenated analogs when hydrophobic pocket occupancy is a design goal.

Structure-Activity Relationship (SAR) Studies on 3-Thioindole Benzamide Libraries

The compound serves as a key intermediate-complexity member of a 3-thioindole benzamide SAR matrix. Its combination of 4-bromophenyl (at indole C2) and 3-nitrobenzamide (at the thioethyl terminus) allows systematic comparison with regioisomers (2-nitro, 4-nitro), halogen variants (4-F, 4-Cl, 4-I), and amide variants (pivalamide, ethoxybenzamide, unsubstituted benzamide). Procurement of this specific compound enables a full electronic/H-bonding/stereoelectronic matrix to be populated, which is not possible if only the unsubstituted or mono-substituted analogs are sourced [2].

Computational Chemistry and Docking-Based Virtual Screening Validation

With no known bioactivity in ChEMBL [1], this compound is a suitable negative control or test case for validating computational target-prediction algorithms (e.g., SEA, SwissTargetPrediction, SuperPred). Its well-defined structure (C23H18BrN3O3S, exact mass 495.025226 g/mol [3]) and availability from multiple vendors facilitate experimental follow-up of in silico predictions. The bromine atom additionally provides an anomalous scattering signal useful in X-ray crystallography for unambiguous binding-mode determination.

Metabolic Stability and Reactive Metabolite Assessment Studies

The 3-nitro group is a known structural alert for nitroreductase-mediated metabolism, while the thioether linkage may undergo S-oxidation to sulfoxide/sulfone. The 4-bromophenyl group introduces a site for cytochrome P450-mediated oxidative dehalogenation or epoxidation. This compound therefore provides a multi-site probe for assessing metabolic liabilities in indole-based chemical series. The bromine atom also serves as a convenient analytical handle (distinctive Br isotope pattern in mass spectrometry) for metabolite identification studies.

Quote Request

Request a Quote for N-(2-((2-(4-bromophenyl)-1H-indol-3-yl)thio)ethyl)-3-nitrobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.